
ZM 336372
Overview
Description
ZM 336372 is a reversible, ATP-competitive inhibitor of c-Raf (IC₅₀ = 70 nM) with 10-fold selectivity over B-Raf . It exhibits paradoxical effects, acting both as an inhibitor and agonist of Raf-1, inducing MAPK pathway activation under specific conditions . Structurally, it is a small molecule (C₂₃H₂₃N₃O₃; MW: 389.45) with solubility in DMSO (72 mg/mL) and ethanol (2 mg/mL) . Its primary applications include research in pancreatic cancer (inducing apoptosis via GSK-3β phosphorylation), hepatocellular carcinoma (HCC) (inhibiting proliferation via p21/p18 upregulation), and neuroendocrine tumors (suppressing hormone secretion) .
Preparation Methods
ZM 336372 is synthesized through a series of chemical reactions involving the formation of N-[5-(3-dimethylaminobenzamido)-2-methylphenyl]-4-hydroxybenzamide . The synthetic route typically involves the following steps:
Formation of the amide bond: This step involves the reaction of 3-dimethylaminobenzoic acid with 2-methyl-5-nitroaniline to form an amide intermediate.
Reduction of the nitro group: The nitro group in the intermediate is reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas.
Formation of the final product: The amine intermediate is then reacted with 4-hydroxybenzoyl chloride to form the final product, this compound.
Chemical Reactions Analysis
ZM 336372 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: The nitro group in the intermediate can be reduced to an amine using reducing agents like Pd/C and hydrogen gas.
Substitution: The amine intermediate can undergo substitution reactions with acyl chlorides to form amides.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reducing agents: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution reagents: Acyl chlorides, such as 4-hydroxybenzoyl chloride
Scientific Research Applications
Cancer Research
ZM 336372 is extensively studied for its role in cancer treatment, particularly concerning neuroendocrine tumors and hepatocellular carcinoma.
- Neuroendocrine Tumors : Research indicates that this compound can suppress growth and hormone secretion in carcinoid tumor cells. In studies, treatment with this compound led to significant phosphorylation of Raf-1 and downstream effectors like mitogen-activated protein kinase 1/2 and extracellular signal-regulated kinase 1/2. This resulted in reduced levels of bioactive hormones and induction of cell cycle inhibitors such as p21 and p18, thereby inhibiting cellular proliferation .
- Hepatocellular Carcinoma : Similar anti-proliferative effects were observed in HepG2 cells (a human liver cancer cell line). Treatment with this compound resulted in growth inhibition and suppression of chromogranin A secretion, indicating a potential therapeutic application for liver cancers as well .
Mechanistic Studies
The compound's unique mechanism has been a focal point in understanding Raf signaling dynamics:
- Paradoxical Activation : Interestingly, while this compound is designed as an inhibitor, it paradoxically activates c-Raf under certain conditions. This activation occurs without increasing GTP-loading of Ras or triggering downstream MAPK pathways, suggesting a complex feedback mechanism that could influence therapeutic strategies targeting Raf .
Neuroprotection
In neurological studies, this compound has shown potential neuroprotective effects by reducing apoptosis in primary neurons subjected to low potassium conditions. This suggests that c-Raf inhibition may play a role in protecting neuronal cells from stress-induced damage .
Table 1: Summary of this compound Applications
Table 2: Effects on Cell Lines
Cell Line | Treatment Concentration (μM) | Observed Effects |
---|---|---|
Carcinoid Tumor Cells | 20 - 100 | Activation of MEK/ERK; reduced hormone levels |
HepG2 (Liver Cancer) | Varies | Growth inhibition; suppression of chromogranin A |
Case Study 1: Neuroendocrine Tumors
In a controlled laboratory setting, carcinoid tumor cell lines were treated with varying concentrations of this compound over six days. The results indicated a dose-dependent activation of the Raf-1 pathway, leading to significant reductions in hormone production and cell proliferation rates.
Case Study 2: Hepatocellular Carcinoma
HepG2 cells were subjected to treatment with this compound to assess its anti-proliferative effects. The study demonstrated that treatment led to enhanced phosphorylation of ERK pathways while concurrently suppressing chromogranin A secretion, indicating a potential dual mechanism for cancer therapy targeting both growth inhibition and hormonal regulation.
Mechanism of Action
ZM 336372 exerts its effects by inhibiting the protein kinase c-Raf, which is a key component of the Raf/Mek/Erk signaling pathway . This inhibition leads to the activation of the pathway, resulting in the phosphorylation of downstream targets such as mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK) . The activation of this pathway ultimately leads to the inhibition of cell growth and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Target Selectivity and Mechanism of Action
Key Insights :
- This compound’s unique dual role as an inhibitor/agonist distinguishes it from Raf inhibitors like vemurafenib, which primarily target mutant BRAF .
Efficacy in Biochemical and Cellular Assays
Thermal Shift Analysis (MAPK14 Binding):
- AMG 548 : ΔTm = 9.1°C (highest stabilization) .
- SB 203580/SB 202190 : ΔTm = 6.8°C/7.8°C .
- This compound : ΔTm = 4.9°C, indicating lower MAPK14 affinity .
Cell Viability (HCC Models):
- This compound + Shikonin : Synergistically inhibits HCC cell proliferation (Hep3B, MHCC97L) .
- Sorafenib + Benserazide : Comparable efficacy to this compound combinations .
Paradoxical Pathway Activation:
- This compound induces >100-fold c-Raf/B-Raf activation in Raf-transformed cells, contrasting with vemurafenib’s selective inhibition of BRAF(V600E) .
Structural and Pharmacokinetic Comparison
Biological Activity
ZM 336372 (CAS 208260-29-1) is a small molecule that has garnered attention for its unique biological activities, particularly as a potent and selective inhibitor of the protein kinase c-Raf. This compound exhibits a paradoxical behavior by activating Raf-1 in certain contexts, which has implications for its use in cancer therapy.
- Chemical Name : 3-(Dimethylamino)-N-[3-[(4-hydroxybenzoyl)-amino]-4-methylphenyl]benzamide
- Molecular Formula : C23H23N3O3
- Purity : ≥99%
- IC50 Values :
- c-Raf: 70 nM
- SAPK2/p38: 2 μM
This compound primarily functions as an ATP-competitive inhibitor of c-Raf, showing a selectivity that is approximately ten-fold over B-Raf and significant inhibition against other kinases such as SAPK2/p38. Its mechanism involves the activation of downstream signaling pathways, notably the Raf/MEK/ERK pathway, which plays a crucial role in cell proliferation and survival.
Inhibition of Cancer Cell Proliferation
Research has demonstrated that this compound can inhibit the growth of various cancer cell lines, including:
- Neuroendocrine Tumors :
- Hepatocellular Carcinoma :
-
Pancreatic Cancer :
- Studies have indicated that this compound induces apoptosis in pancreatic adenocarcinoma cell lines (Panc-1 and MiaPaCa-2) through the inhibition of GSK-3β, which is critical for cell survival. The compound promotes Ser9 phosphorylation of GSK-3β, leading to reduced cell viability and increased apoptosis markers .
Summary of Key Findings
Cell Line | IC50 (nM) | Mechanism of Action | Key Findings |
---|---|---|---|
Neuroendocrine Tumors | Not specified | Activation of Raf-1/MEK/ERK pathway | Growth inhibition, reduced chromogranin A |
HepG2 (Hepatocellular) | Not specified | Activation of Raf-1/MEK/ERK pathway | Growth inhibition, increased p21CIP1 |
Panc-1 & MiaPaCa-2 | Not specified | Inhibition of GSK-3β | Induction of apoptosis, decreased viability |
Case Studies
- Neuroendocrine Tumor Study :
- HepG2 Cell Line Analysis :
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of ZM 336372 in cancer research?
this compound is a selective c-Raf inhibitor with an IC50 of 70 nM, showing 10-fold selectivity over B-Raf. It blocks the MAPK signaling pathway by inhibiting Raf-1 kinase, thereby suppressing downstream MEK and ERK activation. This mechanism is critical in studying apoptosis and proliferation in cancer models like acute myeloid leukemia (AML) .
Q. How selective is this compound among Raf isoforms and other kinases?
this compound exhibits high specificity for c-Raf, with no significant inhibition of PKA/B/C, AMPK, or p70S6 kinases at concentrations up to 1 µM. Researchers should validate selectivity using kinase profiling assays and compare results with pan-Raf inhibitors to rule off-target effects .
Q. What experimental controls are essential when using this compound in kinase assays?
Include positive controls (e.g., other Raf inhibitors like L-779) and negative controls (vehicle-only treatments). Use Western blotting to monitor phosphorylation status of MEK/ERK and confirm target engagement .
Advanced Research Questions
Q. How to design experiments assessing this compound’s efficacy in AML models?
Methodology:
- Use AML cell lines (e.g., THP-1 or MV4-11) and treat with this compound at IC50 concentrations.
- Measure apoptosis via Annexin V/PI staining and caspase-3 activation.
- Validate pathway inhibition by analyzing phospho-ERK/MEK levels and cross-talk with immune pathways (e.g., T-cell survival via MAPK modulation) .
Q. How to address contradictory data in Raf inhibition studies using this compound?
Approach:
- Assess cell-type variability (e.g., differences in Raf isoform expression or mutations).
- Perform dose-response curves across multiple cell lines.
- Use siRNA knockdown of c-Raf to confirm on-target effects and rule out compensatory pathways like PI3K/AKT .
Q. What are common pitfalls in interpreting this compound’s effects on apoptosis?
Solutions:
- Off-target kinase inhibition: Validate using genetic knockout models.
- Compensatory pathway activation: Combine with inhibitors of parallel pathways (e.g., AKT/mTOR).
- Ensure purity of the compound (>98%) and verify batch-to-batch consistency .
Q. How does this compound influence cross-talk between MAPK and immune signaling pathways?
Methodology:
- Co-culture cancer cells with T-cells and measure cytokine secretion (e.g., IL-2, IFN-γ).
- Use phospho-specific flow cytometry to assess MAPK pathway suppression and its impact on T-cell exhaustion .
Q. How to optimize this compound concentration for in vivo studies?
Approach:
- Determine maximum tolerated dose (MTD) in murine models via toxicity assays.
- Monitor tumor volume regression in xenografts and correlate with phospho-ERK suppression in tissue lysates. Use pharmacokinetic analysis to adjust dosing schedules .
Q. Data Analysis & Reproducibility
Q. How to statistically analyze this compound’s effect on tumor growth in vivo?
Use ANOVA with post-hoc Tukey tests to compare treatment groups. Include metrics like tumor volume, survival curves, and histopathological scoring. Address variability by repeating experiments across multiple cohorts .
Q. How to ensure reproducibility of this compound studies across laboratories?
- Document compound storage conditions (e.g., -20°C in DMSO).
- Share detailed protocols for cell culture, dosing, and endpoint assays.
- Publish raw data (e.g., Western blot images, flow cytometry gating strategies) in supplementary materials .
Q. Advanced Applications & Combination Therapies
Q. What combination therapies enhance this compound’s efficacy in cancer models?
- Combine with MEK inhibitors (e.g., trametinib) to amplify MAPK pathway suppression.
- Pair with ABT-737 (a Bcl-2 inhibitor) to synergize apoptosis induction in EGFR-mutant lung cancer models .
Q. How to study resistance mechanisms to this compound in long-term treatments?
- Generate resistant cell lines via chronic exposure (6–12 months).
- Perform RNA-seq to identify upregulated pathways (e.g., alternative kinase activation).
- Test salvage therapies using second-generation Raf inhibitors .
Q. Troubleshooting & Technical Challenges
Q. Why might this compound fail to inhibit Raf in certain cell lines?
- Check for c-Raf mutations or overexpression of B-Raf.
- Test for efflux pump activity (e.g., ABC transporters) using inhibitors like verapamil.
- Confirm compound stability in culture media via HPLC .
Q. How to resolve low solubility or stability issues with this compound?
Properties
IUPAC Name |
3-(dimethylamino)-N-[3-[(4-hydroxybenzoyl)amino]-4-methylphenyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-15-7-10-18(24-23(29)17-5-4-6-19(13-17)26(2)3)14-21(15)25-22(28)16-8-11-20(27)12-9-16/h4-14,27H,1-3H3,(H,24,29)(H,25,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEFPDQFAZNXLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N(C)C)NC(=O)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274478 | |
Record name | ZM 336372 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70274478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208260-29-1 | |
Record name | N-(5-(3-Dimethylaminobenzamido)-2-methylphenyl)-4-hydroxybenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208260291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ZM 336372 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70274478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.